molecular formula C17H25N5O2 B2484513 3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-94-4

3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2484513
CAS No.: 887462-94-4
M. Wt: 331.42
InChI Key: VZHMJBSGMUOVJK-UHFFFAOYSA-N
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Description

3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound belonging to the imidazopurine family. This compound features a fused imidazole and purine ring system, which is significant in medicinal chemistry due to its potential biological activities. The presence of various alkyl groups (isopentyl, methyl, and propyl) attached to the core structure enhances its chemical diversity and potential for interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes:

    Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate diamines with aldehydes or ketones under acidic or basic conditions.

    Construction of the Purine Ring: The imidazole intermediate is then subjected to cyclization with formamide derivatives to form the purine ring.

    Alkylation: The final step involves the selective alkylation of the purine core at specific positions using alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the imidazole or purine rings using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the alkyl positions, where halides can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones from alkyl groups.

    Reduction: Formation of reduced imidazole or purine derivatives.

    Substitution: Formation of various substituted imidazopurine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is studied for its potential as a bioactive molecule. It can interact with various enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. Its structure suggests it could act as an inhibitor or modulator of specific biological pathways, making it relevant in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

Uniqueness

Compared to these similar compounds, 3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has unique alkyl substitutions that may confer distinct biological activities and chemical properties. Its specific structure allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

4,7-dimethyl-2-(3-methylbutyl)-6-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-6-8-20-12(4)10-22-13-14(18-16(20)22)19(5)17(24)21(15(13)23)9-7-11(2)3/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHMJBSGMUOVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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